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Abstract: This document provides a detailed guide for the comprehensive structural elucidation

of 5-Methylpyridin-3-ol hydrochloride using a suite of advanced Nuclear Magnetic

Resonance (NMR) spectroscopy techniques. Targeted at researchers, scientists, and

professionals in drug development, this note moves beyond a simple recitation of methods to

explain the underlying scientific rationale for each experimental choice. We present a self-

validating workflow, integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional

(COSY, HSQC, HMBC) NMR experiments to achieve unambiguous assignment of all proton

and carbon signals, thereby confirming the molecular structure with high confidence.

Introduction and Strategic Overview
5-Methylpyridin-3-ol is a substituted pyridine derivative, a structural motif frequently

encountered in pharmaceutical and agrochemical compounds.[1] Its characterization in the

hydrochloride salt form is critical, as this is often the state in which such molecules are isolated,

stored, and formulated. The protonation of the pyridine nitrogen significantly alters the

electronic environment of the molecule, directly impacting its NMR spectral properties.[2]
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Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique

for the unambiguous structural confirmation of organic molecules.[3] This guide details a multi-

faceted NMR strategy designed not only to acquire high-quality data but also to logically

assemble the spectral evidence into a coherent and irrefutable structural assignment. Our

approach emphasizes the synergy between different NMR experiments, where the output of

one technique informs and clarifies the interpretation of another.

Experimental Rationale and Workflow Design
The complete characterization of 5-Methylpyridin-3-ol hydrochloride requires a series of

experiments that, in concert, reveal the carbon skeleton, proton multiplicities, and the specific

connectivity between atoms.

¹H NMR: Provides the initial map of the proton environments, including their chemical shifts,

integrations (relative proton count), and coupling patterns (J-coupling), which hint at through-

bond proton-proton proximity.

¹³C NMR: Reveals the number of unique carbon environments within the molecule.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that

distinguishes between different types of carbon atoms based on the number of attached

protons (CH₃, CH₂, CH, and C).[4][5][6] This allows for the classification of each carbon

signal observed in the ¹³C spectrum.

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that

are spin-coupled to each other, typically over two or three bonds.[7][8][9] This is the primary

tool for establishing proton-proton connectivity within individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that

correlates each proton directly to the carbon atom to which it is attached (one-bond ¹J-CH

coupling).[3][10][11] This provides a direct and unambiguous link between the ¹H and ¹³C

spectra.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that

reveals correlations between protons and carbons over longer ranges, typically two to four

bonds (²J-CH, ³J-CH, ⁴J-CH).[12][13][14] This is the key experiment for piecing together the

molecular fragments and definitively placing quaternary carbons and heteroatoms.
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The logical flow of these experiments is depicted in the workflow diagram below.

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis & Elucidation

Sample Preparation
(5-10 mg in 0.6 mL DMSO-d6)

1D: ¹H NMR

1D: ¹³C NMR 1D: DEPT-135 2D: ¹H-¹H COSY

Data Processing
(FT, Phasing, Baseline Correction)

2D: ¹H-¹³C HSQC

Spectral Assignment

2D: ¹H-¹³C HMBC

Structure Confirmation
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Caption: Overall experimental workflow for NMR characterization.

Detailed Protocols
Sample Preparation
The choice of solvent is critical when analyzing hydrochloride salts. Deuterated dimethyl

sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which aids in dissolving the

salt, and its ability to slow the exchange rate of labile protons (O-H and N-H), often allowing for

their observation in the ¹H NMR spectrum.[15]

Protocol:

Weigh approximately 5-10 mg of 5-Methylpyridin-3-ol hydrochloride directly into a clean,

dry, high-quality 5 mm NMR tube.[16][17]

Using a calibrated pipette, add approximately 0.6 mL of DMSO-d₆ (99.9 atom % D).

Cap the NMR tube securely and vortex gently for 30-60 seconds to ensure the sample is

fully dissolved.

Visually inspect the solution to confirm it is a homogeneous, clear solution free of any

particulate matter.[18]

Parameter Recommended Value Rationale

Analyte Mass 5-10 mg

Optimal concentration for high

signal-to-noise in a reasonable

time.

Solvent DMSO-d₆

Excellent solvating power for

HCl salts; allows observation

of labile protons.

Volume 0.6 mL

Ensures proper sample height

in the NMR coil for optimal

magnetic field homogeneity

(shimming).[18]
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NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz

or higher. The following tables provide typical acquisition parameters.

Table 1: 1D NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR DEPT-135

Pulse Program zg30 zgpg30 dept135

Spectral Width 16 ppm 240 ppm 240 ppm

Acquisition Time ~2 sec ~1 sec ~1 sec

Relaxation Delay (D1) 2 sec 2 sec 2 sec

Number of Scans

(NS)
16 1024 256

Temperature 298 K 298 K 298 K

Table 2: 2D NMR Acquisition Parameters

Parameter COSY HSQC HMBC

Pulse Program cosygpqf hsqcedetgpsisp2.2 hmbcgplpndqf

Spectral Width (F2,

¹H)
12 ppm 12 ppm 12 ppm

Spectral Width (F1,

¹³C)
N/A 180 ppm 220 ppm

Number of Increments

(F1)
256 256 512

Number of Scans

(NS)
8 8 16

Relaxation Delay (D1) 1.5 sec 1.5 sec 1.5 sec
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Data Processing
A standardized processing workflow should be applied to all acquired data to ensure

consistency and accuracy.[19][20][21]

Protocol:

Fourier Transformation (FT): Convert the raw time-domain data (FID) into the frequency-

domain spectrum. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H

and ~1 Hz for ¹³C) prior to FT to improve the signal-to-noise ratio.

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all

peaks are in pure absorption mode (positive and symmetrical).[22]

Baseline Correction: Apply a polynomial function to correct any distortions in the spectral

baseline.

Referencing: Calibrate the chemical shift axis. For samples in DMSO-d₆, reference the

residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

Spectral Interpretation and Structural Elucidation
The following section details the expected spectral features for 5-Methylpyridin-3-ol
hydrochloride and how to use the multi-experimental data to assign the structure.

Structure and Numbering Scheme: 

¹H NMR Analysis
The ¹H spectrum will show three distinct aromatic proton signals, one methyl signal, and

potentially two broad signals for the exchangeable OH and NH protons. Due to the protonated

nitrogen, all aromatic protons will be shifted downfield compared to the neutral pyridine.[2]
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H2 & H6: These protons are ortho to the positively charged nitrogen and will be the most

deshielded, appearing furthest downfield.

H4: This proton is para to the nitrogen and will appear at an intermediate chemical shift.

5-CH₃: The methyl protons will appear as a singlet in the upfield region.

3-OH & N-H: These may appear as broad singlets at variable chemical shifts.

¹³C and DEPT-135 Analysis
The ¹³C spectrum will display six signals corresponding to the six carbon atoms. The DEPT-135

experiment is essential for sorting these signals.[23][24]

Positive Signals: CH and CH₃ carbons. In this molecule, C2, C4, C6, and the 5-CH₃ carbon

will give positive peaks.

Negative Signals: CH₂ carbons. None are present in this molecule.

Absent Signals: Quaternary carbons. C3 and C5 will not appear in the DEPT-135 spectrum

but will be present in the broadband ¹³C spectrum.

2D NMR Correlation Analysis
The 2D spectra are used to assemble the pieces of the puzzle identified in the 1D experiments.
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Key NMR Correlations

 HSQC

 COSY

 HMBC
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Caption: Expected key 2D NMR correlations for the molecule.

COSY: Will primarily show a cross-peak between H4 and H6 due to their four-bond meta-

coupling (⁴JHH). Weaker cross-peaks involving H2 may also be observed. This confirms

their relative positions on the ring.

HSQC: This spectrum will provide the following direct, one-bond correlations, definitively

linking the proton and carbon frameworks:

H2 ↔ C2

H4 ↔ C4
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H6 ↔ C6

5-CH₃ protons ↔ 5-CH₃ carbon

HMBC: This is the most information-rich experiment for final structure confirmation.[25][26]

Key expected correlations are:

From Methyl Protons (5-CH₃): Cross-peaks to C4, C6, and the quaternary carbon C5 will

be observed. The correlation to C5 is crucial for assigning this carbon.

From H2: Correlations to C4, C6, and the quaternary, oxygen-bearing carbon C3.

From H4: Correlations to C2, C6, and both quaternary carbons C3 and C5.

From H6: Correlations to C2, C4, and the quaternary carbon C5.

By systematically analyzing these correlations, every proton and carbon can be assigned

without ambiguity.

Final Assignment Summary
The combination of all experiments allows for the compilation of a final assignment table.

Table 3: Summary of ¹H and ¹³C NMR Assignments for 5-Methylpyridin-3-ol Hydrochloride in

DMSO-d₆
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Position ¹H δ (ppm) ¹³C δ (ppm) DEPT-135
Key HMBC
Correlations
(from ¹H to ¹³C)

2
Expected

Downfield

Expected

Downfield
CH (+) C3, C4, C6

3 -
Expected

Downfield
C (absent) -

4
Expected Mid-

Aromatic

Expected Mid-

Aromatic
CH (+)

C2, C3, C5, C6,

5-CH₃

5 -
Expected Mid-

Aromatic
C (absent) -

6
Expected

Downfield

Expected

Downfield
CH (+)

C2, C4, C5, 5-

CH₃

5-CH₃ Expected Upfield Expected Upfield CH₃ (+) C4, C5, C6

N-H Variable, Broad - - -

O-H Variable, Broad - - -

Conclusion
This application note has detailed a robust and logical NMR-based workflow for the complete

structural characterization of 5-Methylpyridin-3-ol hydrochloride. By systematically

employing a suite of 1D and 2D NMR experiments, from basic ¹H and ¹³C to advanced

correlation techniques like HSQC and HMBC, a self-validating dataset is generated. This

approach ensures that each proton and carbon atom is assigned with the highest degree of

confidence, providing the irrefutable structural evidence required in modern chemical and

pharmaceutical research. The protocols and rationale presented herein can be adapted for the

characterization of a wide range of similar heterocyclic compounds.
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